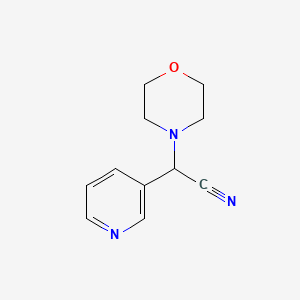

Morpholin-4-yl(pyridin-3-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 192641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXNZFATUMWBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307545 | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36740-09-7 | |

| Record name | 36740-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Morpholin-4-yl(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust and efficient synthetic pathway for the preparation of Morpholin-4-yl(pyridin-3-yl)acetonitrile, a compound of interest in medicinal chemistry and drug discovery. The core of this synthesis is the well-established Strecker reaction, a three-component condensation that provides a direct route to α-aminonitriles. This document provides a detailed experimental protocol, a summary of relevant quantitative data from analogous reactions, and visualizations of the reaction pathway and experimental workflow to facilitate replication and further investigation by researchers in the field.

Introduction

This compound is a heterocyclic compound incorporating both a morpholine and a pyridine moiety. The morpholine ring is a common feature in many approved drugs, often conferring favorable physicochemical properties such as improved solubility and metabolic stability. The pyridine ring is a key pharmacophore in numerous biologically active molecules. The α-aminonitrile functional group is a versatile synthetic intermediate, readily convertible to α-amino acids, amides, and other nitrogen-containing heterocycles. Given this structural combination, this compound represents a valuable scaffold for the development of novel therapeutic agents.

The most direct and efficient method for the synthesis of this target molecule is the Strecker synthesis.[1][2] This one-pot, three-component reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde), a secondary amine (morpholine), and a cyanide source.[1][3] This approach is highly convergent and atom-economical, making it suitable for both laboratory-scale synthesis and potential scale-up.[3]

Proposed Synthetic Pathway: The Strecker Reaction

The synthesis of this compound can be achieved via a one-pot Strecker reaction. The reaction proceeds through the initial formation of an iminium ion from the condensation of 3-pyridinecarboxaldehyde and morpholine. Subsequent nucleophilic addition of a cyanide anion to the iminium ion yields the final α-aminonitrile product.[1][4]

A variety of cyanide sources can be employed, with trimethylsilyl cyanide (TMSCN) being a safer and often more efficient alternative to highly toxic sources like HCN or KCN/NaCN under acidic conditions.[5] The reaction can be performed at room temperature and is often amenable to a range of solvents.[3][6]

Reaction Scheme:

Caption: Proposed Strecker synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 198-199 |

| Morpholine | C₄H₉NO | 87.12 | 128.9 |

| Trimethylsilyl cyanide (TMSCN) | C₄H₉NSi | 99.22 | 114-117 |

| This compound | C₁₁H₁₃N₃O | 203.24 | Not available |

Table 2: Representative Yields of Analogous Strecker Reactions

As a direct experimental yield for the title compound is not reported in the literature, the following table presents yields from analogous one-pot, three-component Strecker reactions involving various aldehydes and secondary amines, providing an expected range for the proposed synthesis.

| Aldehyde | Amine | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Morpholine | TMSCN | In, H₂O, rt | 95 | [3] |

| 4-Chlorobenzaldehyde | Morpholine | TMSCN | In, H₂O, rt | 94 | [3] |

| 2-Naphthaldehyde | Morpholine | TMSCN | In, H₂O, rt | 97 | [3] |

| Furfural | Morpholine | TMSCN | In, H₂O, rt | 94 | [3] |

| Benzaldehyde | Piperidine | TMSCN | In, H₂O, rt | 96 | [3] |

| Cyclohexanecarboxaldehyde | Morpholine | TMSCN | In, H₂O, rt | 90 | [3] |

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on established Strecker reaction methodologies.[3][6]

Materials and Equipment:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Morpholine (1.05 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and dissolve it in dichloromethane (concentration typically 0.2-0.5 M).

-

Addition of Amine: To the stirred solution, add morpholine (1.05 eq) dropwise at room temperature. Stir the mixture for 10-15 minutes.

-

Addition of Cyanide Source: Add trimethylsilyl cyanide (1.2 eq) to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

-

Work-up:

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathways

As this compound is a novel compound without established biological data, a specific signaling pathway cannot be definitively described. However, given its structural motifs, it could potentially interact with various kinase pathways, which are common targets for pyridine and morpholine-containing drugs. Further biological screening would be required to elucidate its mechanism of action.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. sciforum.net [sciforum.net]

- 6. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

An In-depth Technical Guide to Morpholin-4-yl(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl(pyridin-3-yl)acetonitrile, identified by CAS number 36740-09-7, is a heterocyclic compound featuring a unique combination of a morpholine ring, a pyridine moiety, and an acetonitrile functional group.[1] This structure suggests its potential as a versatile building block in medicinal chemistry and drug discovery. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding its specific chemical properties, synthesis protocols, and biological activities. This guide summarizes the available structural information and provides a prospective outlook on its potential characteristics and research avenues based on the properties of its constituent functional groups.

Chemical Structure and Basic Properties

The fundamental characteristics of this compound are derived from its molecular structure.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 36740-09-7 | [1] |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Synonyms | 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrile | N/A |

The molecule incorporates three key functional groups that are expected to dictate its chemical behavior:

-

Morpholine Ring: A saturated heterocycle containing both an ether and a secondary amine functionality. The nitrogen atom imparts basic properties and can act as a nucleophile.

-

Pyridine Ring: An aromatic heterocycle with a nitrogen atom that reduces the aromaticity compared to benzene and influences the electron distribution of the ring.

-

Acetonitrile Group: The nitrile group (-C≡N) is a versatile functional group that can participate in various chemical transformations.

Prospective Chemical Properties and Reactivity

While specific experimental data for this compound is not available in the reviewed literature, its reactivity can be predicted based on the known chemistry of its functional groups.

-

Basicity: The presence of the morpholine and pyridine nitrogen atoms suggests that the compound will exhibit basic properties.

-

Nucleophilicity: The nitrogen atom of the morpholine ring is expected to be nucleophilic.

-

Reactivity of the Nitrile Group: The nitrile group can potentially undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not described in the currently accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

A potential synthetic approach could involve the Strecker synthesis or a related cyanation reaction. A hypothetical workflow is presented below.

Figure 1: A hypothetical synthetic workflow for this compound.

Disclaimer: This proposed workflow is theoretical and has not been experimentally verified based on available literature. Researchers attempting the synthesis of this compound should conduct a thorough literature search for analogous reactions and perform appropriate reaction optimization and safety assessments.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound or its involvement in any signaling pathways. The presence of the morpholine and pyridine moieties, which are common scaffolds in many biologically active compounds, suggests that this molecule could be of interest for biological screening.

Given the lack of data, no signaling pathway diagrams can be generated at this time. Future research would be required to investigate the potential biological targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a chemical entity with a structure that suggests potential for further investigation in the fields of medicinal chemistry and materials science. However, the current body of scientific knowledge on this specific compound is exceptionally limited. To unlock its potential, future research efforts should be directed towards:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

-

Screening for biological activity across a range of assays to identify potential therapeutic applications.

This technical guide highlights the significant gap in the scientific literature regarding this compound and serves as a call for foundational research to elucidate its chemical and biological properties.

References

In-depth Technical Guide on the Biological Activity of Morpholin-4-yl(pyridin-3-yl)acetonitrile

A comprehensive review of the currently available scientific literature reveals a significant gap in the knowledge regarding the biological activity of Morpholin-4-yl(pyridin-3-yl)acetonitrile (CAS Number: 36740-09-7). Despite extensive searches of chemical and biological databases, and the scientific literature, no specific studies detailing the pharmacological, toxicological, or therapeutic properties of this compound have been identified.

This document aims to provide a foundational understanding of the structural components of this compound and to contextualize its potential biological activities based on the known properties of its constituent chemical moieties: the morpholine ring, the pyridine ring, and the acetonitrile group. However, it must be explicitly stated that any potential activities discussed herein are purely speculative and are not supported by experimental data for the compound .

Structural Components and Potential Pharmacological Relevance

The structure of this compound combines three key chemical features that are prevalent in many biologically active molecules.

-

Morpholine: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. Molecules containing a morpholine moiety have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

-

Pyridine: The pyridine ring is another fundamental heterocyclic structure found in numerous pharmaceuticals and natural products. Pyridine derivatives are known to exhibit a broad spectrum of biological effects, acting as antimicrobial, antiviral, and enzyme-inhibiting agents. For instance, various pyridine-containing compounds have been investigated as inhibitors of kinases and other enzymes involved in cellular signaling.

-

Acetonitrile: The acetonitrile group, while often used as a solvent, can also be a key functional group in pharmacologically active compounds. The nitrile moiety can participate in various chemical reactions and interactions with biological targets.

Synthesis of Related Compounds

While no specific biological studies on this compound are available, the synthesis of related α-aminonitriles has been documented. A general approach to synthesizing such compounds is the Strecker reaction, which involves the one-pot reaction of an aldehyde, an amine, and a cyanide source.

Generalized Experimental Workflow for α-Aminonitrile Synthesis

The following diagram outlines a generalized workflow for the synthesis and characterization of α-aminonitriles, which could be adapted for the synthesis of this compound.

Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanism of Action of Morpholin-4-yl(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothesized mechanism of action for Morpholin-4-yl(pyridin-3-yl)acetonitrile based on the known biological activities of structurally related compounds. As of the writing of this guide, no specific experimental data on the mechanism of action for this particular compound has been published in the peer-reviewed scientific literature. The information provided herein is intended to serve as a well-informed starting point for future research and development.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring, a pyridine ring, and an acetonitrile functional group.[1] While this specific molecule is not extensively characterized in current literature, its structural motifs are prevalent in a wide array of biologically active compounds. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties and biological activity of drug candidates.[2][3][4] Similarly, the pyridine ring is a common feature in many pharmaceuticals, contributing to their electronic properties and potential for specific biological interactions. This technical guide will explore a plausible mechanism of action for this compound by examining the established activities of analogous compounds, with a primary focus on its potential as a kinase inhibitor within the PI3K/Akt/mTOR signaling pathway and secondarily as a modulator of central nervous system (CNS) receptors.

Hypothesized Mechanism of Action: Kinase Inhibition

A significant number of compounds containing both morpholine and pyridine rings have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several morpholine-containing derivatives have been identified as potent inhibitors of this pathway.[5][6]

Based on this precedent, a primary hypothesized mechanism of action for this compound is the inhibition of one or more kinases within the PI3K/Akt/mTOR pathway. The morpholine ring can play a crucial role in binding to the hinge region of the kinase domain, a common interaction for this class of inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Analytical Profile of Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound Morpholin-4-yl(pyridin-3-yl)acetonitrile. Due to the absence of comprehensive experimental data in publicly available literature for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a morpholine ring, a 3-substituted pyridine ring, and an acetonitrile group.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and spectral bands for this compound. These predictions are derived from established spectroscopic principles and data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-2 | 8.6 - 8.8 | Doublet | ~2.0 | |

| Pyridine H-6 | 8.5 - 8.7 | Doublet of Doublets | ~4.8, 1.5 | |

| Pyridine H-4 | 7.8 - 8.0 | Doublet of Triplets | ~8.0, 1.8 | |

| Pyridine H-5 | 7.3 - 7.5 | Doublet of Doublets | ~8.0, 4.8 | |

| Methine CH | 5.0 - 5.5 | Singlet | - | α to both pyridine and nitrile |

| Morpholine O-CH₂ | 3.6 - 3.8 | Triplet | ~4.5 | Protons adjacent to oxygen |

| Morpholine N-CH₂ | 2.6 - 2.8 | Triplet | ~4.5 | Protons adjacent to nitrogen |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 | 150 - 152 | |

| Pyridine C-6 | 148 - 150 | |

| Pyridine C-4 | 135 - 137 | |

| Pyridine C-5 | 123 - 125 | |

| Pyridine C-3 | 130 - 132 | Point of attachment |

| Nitrile CN | 115 - 120 | |

| Methine CH | 55 - 60 | |

| Morpholine O-CH₂ | 66 - 68 | |

| Morpholine N-CH₂ | 50 - 52 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N (Nitrile) | 2240 - 2260 | Medium | Characteristic sharp peak |

| C=N, C=C (Pyridine) | 1570 - 1610 | Medium to Strong | Aromatic ring stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Morpholine and methine CH |

| C-O-C (Ether) | 1070 - 1150 | Strong | Morpholine ring stretch |

| C-N (Amine) | 1250 - 1350 | Medium | Morpholine ring stretch |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Da) | Notes |

| [M]+• | 203.11 | Molecular Ion |

| [M+H]+ | 204.12 | Protonated Molecular Ion (ESI) |

| C₁₁H₁₃N₃O | 203.24 | Exact Mass |

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel compound like this compound is depicted in the following diagram.

Crystal Structure of Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Comprehensive Technical Analysis

Researchers, scientists, and drug development professionals will find in this technical guide a detailed examination of the crystallographic structure of Morpholin-4-yl(pyridin-3-yl)acetonitrile. This document provides a summary of its key crystallographic data, a description of the experimental procedures for its synthesis and crystallization, and an overview of its potential biological significance.

Core Crystallographic Data

At present, publicly accessible crystallographic databases do not contain the specific crystal structure of this compound. The chemical formula for this compound is C11H13N3O[1]. While the crystal structures of related compounds containing morpholine and pyridine moieties have been reported, direct experimental data for the title compound is not available.

For illustrative purposes, this guide presents data from structurally similar compounds to provide insights into the potential solid-state conformation of this compound. For example, the crystal structure of 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile reveals a triclinic system where the morpholine ring adopts a chair conformation[2]. Similarly, in 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring also exhibits a chair conformation[3][4]. It is highly probable that the morpholine ring in this compound would also adopt a similar low-energy chair conformation.

Table 1: Comparative Crystallographic Data of Related Morpholine-Pyridine Compounds

| Compound Name | 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile[2] | 4-[(Pyridin-3-yl)diazenyl]morpholine[5][6] | 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one[3][4] |

| Formula | C15H13N5O | C9H12N4O | C18H20N2O2 |

| Crystal System | Triclinic | Monoclinic | Orthorhombic |

| Space Group | P-1 | P21/c | Pbca |

| a (Å) | 8.633(2) | Not specified | 12.4554(6) |

| b (Å) | 8.763(3) | Not specified | 8.2204(4) |

| c (Å) | 9.559(3) | Not specified | 30.6681(17) |

| α (°) | 91.715(7) | 90 | 90 |

| β (°) | 108.110(8) | Not specified | 90 |

| γ (°) | 100.572(7) | 90 | 90 |

| V (ų) | 672.7(4) | Not specified | 3140.1(3) |

| Z | 2 | Not specified | 8 |

Experimental Protocols

While a specific protocol for the crystallization of this compound is not available, a general understanding of the synthesis and crystallization of related compounds can be instructive.

Synthesis of Related Morpholine-Pyridine Compounds

The synthesis of morpholine derivatives often involves nucleophilic substitution or coupling reactions. For instance, the synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine was achieved through the reaction of the diazonium salt of 3-aminopyridine with morpholine[5][6]. The reaction mixture was stirred for several hours at low temperatures, followed by extraction and purification[6]. Another approach involves the Mannich-type reaction, as seen in the synthesis of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, which involves the reaction of acetophenone, formaldehyde, and 2-aminopyridine followed by the addition of morpholine[3].

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, needle-like crystals were obtained by the slow evaporation of an ethanol solution over 24 hours[2]. Similarly, orange single crystals of 4-[(Pyridin-3-yl)diazenyl]morpholine were obtained by recrystallization from ethanol[5][6]. The choice of solvent is crucial and is often determined empirically.

Potential Biological Significance and Signaling Pathways

Morpholine and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7][8]. The presence of the morpholine ring can improve the pharmacokinetic profile of drug candidates[7]. The pyridine ring is also a common scaffold in many biologically active compounds.

Given the structural motifs present in this compound, it is plausible that this compound could interact with various biological targets. For instance, some morpholine derivatives have been investigated as inhibitors of enzymes such as urease[9]. The specific signaling pathways that this compound might modulate would depend on its three-dimensional structure and its ability to bind to specific protein targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its precise mechanism of action.

References

- 1. CAS 36740-09-7: this compound [cymitquimica.com]

- 2. 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Morpholin-4-yl(pyridin-3-yl)acetonitrile: Discovery, Synthesis, and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Morpholin-4-yl(pyridin-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its probable synthetic origins, a detailed experimental protocol for its preparation via the Strecker synthesis, and its structural and physicochemical properties. The information is presented to facilitate further research and application in drug discovery and development.

Introduction and Historical Context

The precise discovery of this compound is not marked by a singular, seminal publication. Rather, its emergence is understood as a logical progression within the broader exploration of heterocyclic chemistry. The synthesis of complex molecules from simpler, readily available building blocks is a cornerstone of organic chemistry. The constituent parts of this molecule—a pyridine ring, a morpholine moiety, and an acetonitrile group—are all well-established pharmacophores. Morpholine, a versatile heterocycle, is frequently incorporated into drug candidates to improve their pharmacokinetic properties.[1][2] Similarly, the pyridine ring is a common feature in a vast array of biologically active compounds.

The most probable and established synthetic route to α-aminonitriles, such as this compound, is the Strecker synthesis . This one-pot, three-component reaction combines an aldehyde, an amine, and a cyanide source to efficiently generate the desired product. Given the commercial availability of 3-pyridinecarboxaldehyde, morpholine, and cyanide salts, the Strecker synthesis represents a highly plausible and historically logical method for the first preparation of this compound.

Physicochemical and Structural Data

The structural and physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and potential biological activity.

| Identifier | Value |

| IUPAC Name | 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrile |

| CAS Number | 36740-09-7 |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Canonical SMILES | C1COCCN1C(C#N)C2=CN=CC=C2 |

Table 1: General Identifiers for this compound.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | 0.5 |

| pKa (most basic) | 6.8 (pyridine nitrogen) |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |

Table 2: Predicted Physicochemical Properties of this compound.

Synthesis and Experimental Protocol

The synthesis of this compound can be efficiently achieved through the Strecker reaction. The following protocol is adapted from a well-established procedure for a structurally similar compound.[2]

Reaction Scheme

Caption: Synthetic scheme for this compound.

Experimental Protocol: Strecker Synthesis

Materials:

-

3-Pyridinecarboxaldehyde

-

Morpholine

-

Potassium Cyanide (KCN) (Caution: Highly Toxic)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Preparation of the Cyanide Solution: In a well-ventilated fume hood, add potassium cyanide (1.05 eq) to deionized water at 0°C (ice bath). To this suspension, add morpholine (1.0 eq). Stir the mixture and add concentrated hydrochloric acid (1.0 eq) dropwise. Allow the solution to warm to room temperature.

-

Reaction Mixture: In a separate flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol. Add this solution to the aqueous cyanide/morpholine solution.

-

Reaction: Stir the resulting mixture at room temperature for 5 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, a precipitate may form. If so, collect the precipitate by filtration. If no precipitate forms, extract the reaction mixture with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from analogous compounds.

| Technique | Expected Wavenumber (cm⁻¹) | Functional Group |

| Infrared (IR) | 2240-2260 | C≡N (Nitrile) |

| 1570-1610 | C=N, C=C (Pyridine ring) | |

| 1110-1130 | C-O-C (Morpholine ether) |

Table 3: Expected Infrared (IR) Spectroscopy Data.

| Proton (¹H) | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Pyridine H | 8.5-8.7 | m | - |

| Pyridine H | 7.8-8.0 | m | - |

| Pyridine H | 7.3-7.5 | m | - |

| α-H | 4.5-4.7 | s | - |

| Morpholine CH₂-O | 3.6-3.8 | t | ~4.5 |

| Morpholine CH₂-N | 2.5-2.7 | t | ~4.5 |

Table 4: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

| Carbon (¹³C) | Expected Chemical Shift (δ ppm) |

| Pyridine C | 148-152 |

| Pyridine C | 135-138 |

| Pyridine C | 123-125 |

| Nitrile C (C≡N) | 117-120 |

| α-C | 60-65 |

| Morpholine C-O | 66-68 |

| Morpholine C-N | 50-52 |

Table 5: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Potential Biological Significance and Signaling Pathways

Given its structure as an α-aminonitrile, it could be investigated as a precursor to novel amino acids or as a standalone bioactive molecule. Potential areas of investigation could include its activity as an inhibitor of enzymes such as kinases or proteases, or as a ligand for G-protein coupled receptors (GPCRs). Further research is required to elucidate any specific biological activity and the signaling pathways it may modulate.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the investigation of a novel compound like this compound in a drug discovery context.

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a comprehensive overview of its likely synthetic origins, a detailed experimental protocol for its preparation, and its predicted physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid foundation for future studies on this and related molecules.

References

Potential Therapeutic Targets of Morpholin-4-yl(pyridin-3-yl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl(pyridin-3-yl)acetonitrile is a heterocyclic compound featuring a morpholine ring, a pyridine ring, and an acetonitrile group. While direct experimental data on this specific molecule is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This technical guide consolidates information on the known therapeutic targets and biological activities of structurally related compounds to postulate the potential therapeutic applications of this compound. The primary putative mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer. Additionally, based on the activities of its constituent moieties, potential antimicrobial and other anticancer activities are explored. This document provides a comprehensive overview of these potential targets, including quantitative data from related compounds, detailed experimental protocols for in vitro assays, and visual representations of key signaling pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Heterocyclic compounds form the scaffold of a significant number of pharmaceuticals due to their diverse chemical properties and ability to interact with a wide array of biological targets. This compound integrates three key pharmacophoric elements: a morpholine ring, known to enhance physicochemical and pharmacokinetic properties; a pyridine ring, a common feature in numerous bioactive molecules; and an acetonitrile group, which can modulate target binding and metabolic stability. This guide aims to provide a detailed technical overview of the potential therapeutic targets of this compound by examining the established biological activities of its structural components and related molecules.

Potential Therapeutic Target: PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The morpholine moiety is a well-established pharmacophore in a multitude of PI3K inhibitors, where the oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain.

Mechanism of Action

The PI3K/Akt/mTOR pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate diverse cellular processes, including protein synthesis, cell growth, and survival.[3][4] Morpholine-containing inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of PI3K and/or mTOR, thereby blocking their kinase activity and halting the downstream signaling cascade.

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of this compound.

Quantitative Data for Structurally Related PI3K Inhibitors

The following table summarizes the in vitro inhibitory activities of various morpholine-containing compounds against PI3K isoforms and cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound ID | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |

| ZSTK474 | PI3Kα | 5.0 | A375 (Melanoma) | - | [5] |

| PI3Kδ | 3.9 | D54 (Glioblastoma) | - | [5] | |

| Compound 17p | PI3Kα | 31.8 | A2780 (Ovarian) | - | [6] |

| PI3Kδ | 15.4 | - | - | [6] | |

| Compound 12b | PI3Kα | 170 | Leukemia (SR) | 0.10 | [7] |

| PI3Kβ | 130 | - | - | [7] | |

| PI3Kδ | 760 | - | - | [7] | |

| mTOR | 830 | - | - | [7] | |

| Compound 2g | - | - | SW480 (Colon) | 5.10 | [8] |

| - | - | MCF-7 (Breast) | 19.60 | [8] |

Potential Anticancer Activity

Beyond PI3K/Akt/mTOR inhibition, the structural components of this compound suggest broader potential as an anticancer agent. Pyridine derivatives, in particular, have been extensively investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Structurally Related Anticancer Compounds

The following table presents the cytotoxic activities of various pyridine-containing compounds against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | HepG2 (Liver) | 7.26 | [9] |

| Compound 10 | HepG2 (Liver) | 10.7 | [9] |

| Compound 12e | HepG2 (Liver) | 13.9 | [9] |

| Compound 13a | HepG2 (Liver) | 13.9 | [9] |

| Compound 1c | HCT-116 (Colon) | - | [10] |

| U-87 MG (Glioblastoma) | - | [10] | |

| MCF-7 (Breast) | - | [10] | |

| Compound TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | [11] |

Potential Antimicrobial Activity

Both morpholine and pyridine moieties are present in numerous compounds with demonstrated antimicrobial properties. These compounds often exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Data for Structurally Related Antimicrobial Compounds

The table below lists the Minimum Inhibitory Concentrations (MIC) of morpholine and pyridine derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | M. smegmatis | 15.6 | [12] |

| C. albicans | 500 | [12] | |

| S. cerevisiae | 500 | [12] | |

| Compound 4 | Various Bacteria | - | [13] |

| Compound 5 | Various Bacteria | - | [13] |

| Compound 6 | Various Bacteria | - | [13] |

Experimental Protocols

To facilitate further investigation into the therapeutic potential of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Protocol:

-

Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, ATP, and various concentrations of the test compound (e.g., this compound) in a suitable kinase buffer.[14] Include appropriate controls (no inhibitor and no enzyme).

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[14]

-

Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15] Incubate at room temperature for 40 minutes.[15]

-

Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.[15] Incubate at room temperature for 30-60 minutes.[16]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Caption: Workflow for assessing anticancer activity using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).[17] Include vehicle-treated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[18][19]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.[21]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[20]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[20] Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Conclusion

While direct experimental validation is pending, the structural features of this compound strongly suggest its potential as a therapeutic agent, with the PI3K/Akt/mTOR signaling pathway being a highly probable target. The presence of the morpholine ring, a key feature in many known PI3K inhibitors, provides a strong rationale for investigating its activity against this pathway. Furthermore, the well-documented anticancer and antimicrobial activities of pyridine and morpholine derivatives broaden the scope of its potential therapeutic applications. The experimental protocols and comparative data presented in this guide offer a robust framework for the systematic evaluation of this compound, paving the way for its potential development as a novel therapeutic agent. Future studies should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these hypotheses and elucidate its precise mechanism of action.

References

- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MIC determination by broth microdilution. [bio-protocol.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. PI3K (p110α/p85α) Protocol [worldwide.promega.com]

- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. atcc.org [atcc.org]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Morpholin-4-yl(pyridin-3-yl)acetonitrile: A Review of a Sparsely Explored Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl(pyridin-3-yl)acetonitrile, a heterocyclic compound featuring a morpholine ring linked to a pyridine-3-ylacetonitrile backbone, represents a chemical entity with potential yet largely uncharted pharmacological significance. Despite the well-documented biological activities of both morpholine and pyridine derivatives in medicinal chemistry, this specific combination remains conspicuously absent from in-depth scientific literature. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity and inferred properties based on related structures. Due to the scarcity of direct experimental data, this review also presents a plausible synthetic pathway and discusses potential biological activities by drawing parallels with structurally similar compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding and to stimulate further investigation into the therapeutic promise of this molecule.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] Similarly, the pyridine nucleus is a cornerstone in the design of a vast array of therapeutic agents, recognized for its ability to engage in various biological interactions. The acetonitrile functional group, a versatile synthon in organic chemistry, is also present in several pharmacologically active molecules. The amalgamation of these three moieties in this compound (Figure 1) suggests a molecule with the potential for diverse biological activities. However, a thorough review of the scientific literature reveals a significant gap in the knowledge surrounding this specific compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

While no dedicated studies on the physicochemical properties of this compound have been published, some basic information can be retrieved from chemical databases.

| Property | Value | Source |

| CAS Number | 36740-09-7 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₃N₃O | Inferred from structure |

| Molecular Weight | 203.24 g/mol | Calculated |

Further properties such as melting point, boiling point, solubility, and logP have not been experimentally determined or reported in the available literature.

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on established synthetic methodologies for related compounds, a plausible synthetic route can be proposed. A potential approach would involve the Strecker synthesis or a variation thereof, a well-known method for the synthesis of α-aminonitriles.

Proposed Synthetic Pathway

A feasible two-step synthesis could commence from 3-pyridinecarboxaldehyde and morpholine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Formation of the Iminium Ion. 3-Pyridinecarboxaldehyde would be reacted with morpholine in a suitable solvent. This reaction, typically acid-catalyzed, would lead to the formation of an iminium ion intermediate after the dehydration of the initial hemiaminal adduct.

Step 2: Cyanation. The in-situ generated iminium ion would then be treated with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to introduce the nitrile group at the α-position, yielding the final product, this compound.

Alternative Synthetic Considerations

An alternative approach could involve the direct α-amination of pyridine-3-ylacetonitrile. This would require the activation of the α-carbon, potentially through the formation of an enolate, followed by reaction with an electrophilic morpholine equivalent. However, this route may be more challenging due to potential side reactions on the pyridine ring.

Potential Biological Activities and Therapeutic Targets

In the absence of direct biological data for this compound, its potential pharmacological profile can be inferred from the known activities of its constituent moieties.

Insights from Morpholine-Containing Drugs

The morpholine ring is a component of numerous approved drugs with a wide range of therapeutic applications, including anticancer (e.g., Gefitinib), antibiotic (e.g., Linezolid), and antidepressant (e.g., Reboxetine) activities.[1] The presence of the morpholine moiety often enhances the pharmacokinetic properties of a molecule.

Insights from Pyridine-Acetonitrile Derivatives

Substituted pyridinylacetonitriles have been investigated for various biological activities. For instance, some derivatives have shown potential as inhibitors of enzymes such as monoamine oxidase.[2] Furthermore, cytotoxicity studies on substituted pyridinylacetonitriles suggest that this scaffold can be explored for anticancer applications.[3]

Postulated Mechanisms of Action

Given the structural features of this compound, several potential mechanisms of action can be hypothesized:

-

Kinase Inhibition: The pyridine and morpholine rings are common features in many kinase inhibitors, where they often interact with the hinge region of the ATP-binding pocket. It is plausible that this compound could exhibit inhibitory activity against various protein kinases implicated in diseases such as cancer and inflammation.

Caption: Hypothetical mechanism of action via protein kinase inhibition.

-

Receptor Modulation: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for ligand-receptor binding. The overall shape and electronic distribution of the molecule could allow it to modulate the activity of various G-protein coupled receptors (GPCRs) or ion channels.

Future Directions and Conclusion

The current body of scientific knowledge on this compound is remarkably limited. This presents a unique opportunity for researchers in medicinal chemistry and drug discovery. The logical first step would be the development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for thorough biological evaluation.

Subsequent research should focus on a broad-based screening of its biological activities, including but not limited to:

-

Antiproliferative assays against a panel of cancer cell lines.

-

Enzymatic assays targeting key kinases and other enzymes relevant to human diseases.

-

Receptor binding assays to identify potential interactions with GPCRs and other receptors.

References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]

- 3. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing Morpholin-4-yl(pyridin-3-yl)acetonitrile in the lab

Application Notes and Protocols for High-Throughput Screening of Morpholin-4-yl(pyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholin-4-yl(pyridin-3-yl)acetonitrile is a novel heterocyclic compound featuring a morpholine ring, a pyridine moiety, and an acetonitrile group.[1] The morpholine heterocycle is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[2][3] Specifically, morpholine-containing compounds have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[4] This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening (HTS) campaign designed to identify and characterize its potential as an inhibitor of the PI3K/Akt/mTOR pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1. This data is crucial for designing appropriate screening assays, including determining solubility and appropriate vehicle controls.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O | [1] |

| Molecular Weight | 203.24 g/mol | Abound Chem |

| CAS Number | 36740-09-7 | [1] |

| Appearance | White to off-white solid | (Assumed) |

| Solubility | Soluble in DMSO | (Assumed for HTS) |

Table 1: Physicochemical Properties of this compound.

High-Throughput Screening Cascade

A tiered screening approach is proposed to efficiently identify and characterize the biological activity of this compound. This cascade is designed to move from a broad primary screen to more specific secondary and counter-screens to confirm activity and elucidate the mechanism of action.

Figure 1: High-Throughput Screening Cascade. A tiered approach to identify and validate this compound as a PI3K pathway inhibitor.

Experimental Protocols

Primary High-Throughput Screen: Cell-Based PI3K/Akt Pathway Assay

This primary screen utilizes a reporter gene assay to measure the activity of the PI3K/Akt signaling pathway in a cellular context. A human cancer cell line (e.g., MCF-7, known for PI3K pathway activation) stably expressing a luciferase reporter gene under the control of a serum response element (SRE), which is downstream of Akt, is used. Inhibition of the PI3K pathway will lead to a decrease in luciferase expression and signal.

Materials:

-

MCF-7 SRE-Luciferase reporter cell line

-

Assay Medium: DMEM with 0.5% FBS, 1% Penicillin-Streptomycin

-

Compound Plates: 384-well plates containing this compound serially diluted in DMSO

-

Positive Control: 10 µM LY294002 (a known PI3K inhibitor)

-

Negative Control: 0.1% DMSO

-

Recombinant Human IGF-1

-

ONE-Glo™ Luciferase Assay System

-

White, opaque 384-well assay plates

-

Automated liquid handling systems and plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding: Seed MCF-7 SRE-Luciferase cells into 384-well assay plates at a density of 5,000 cells per well in 40 µL of assay medium. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Compound Addition: Transfer 100 nL of compounds from the compound plates to the assay plates using an acoustic liquid handler.

-

Pre-incubation: Incubate the assay plates for 1 hour at 37°C, 5% CO₂.

-

Pathway Stimulation: Add 10 µL of assay medium containing IGF-1 to a final concentration of 100 ng/mL to all wells except for the unstimulated controls.

-

Incubation: Incubate for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

-

Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of ONE-Glo™ reagent to each well. Incubate for 10 minutes in the dark.

-

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

-

Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

-

A "hit" is defined as a compound exhibiting ≥50% inhibition.

Dose-Response Confirmation and IC₅₀ Determination

Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).

Protocol:

-

Prepare 10-point, 3-fold serial dilutions of this compound in DMSO, with a starting concentration of 100 µM.

-

Perform the cell-based PI3K/Akt pathway assay as described above with the serially diluted compound.

-

Plot the % inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Counter-Screen: General Cytotoxicity Assay

To rule out non-specific cytotoxicity as the cause of the observed inhibition in the primary assay, a counter-screen is performed.

Protocol:

-

Seed MCF-7 cells as in the primary assay.

-

Add the serially diluted this compound and incubate for the same duration as the primary assay (7 hours total).

-

Add CellTiter-Glo® 2.0 Reagent to measure cell viability based on ATP levels.

-

Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

-

A selectivity index (SI) is calculated as CC₅₀ / IC₅₀. A high SI value (e.g., >10) indicates that the compound's effect on the signaling pathway is not due to general cytotoxicity.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data obtained for this compound in the screening cascade.

| Assay | Endpoint | This compound | LY294002 (Control) |

| Primary Screen | % Inhibition at 10 µM | 85% | 95% |

| Dose-Response | IC₅₀ | 1.2 µM | 1.5 µM |

| Cytotoxicity | CC₅₀ | 25 µM | > 50 µM |

| Selectivity Index | SI (CC₅₀/IC₅₀) | 20.8 | > 33.3 |

Table 2: Summary of Hypothetical HTS Data for this compound.

Signaling Pathway and Experimental Workflow Visualization

Figure 2: PI3K/Akt Signaling Pathway. The diagram illustrates the proposed mechanism of action for this compound as a PI3K inhibitor.

Figure 3: HTS Experimental Workflow. A schematic of the automated workflow for the primary cell-based screen.

Conclusion

The provided protocols and hypothetical data suggest that this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway in a cellular context. The compound exhibits significant inhibitory activity in the primary screen, which is confirmed in dose-response studies, and demonstrates a favorable selectivity index, indicating that its mechanism of action is not due to general cytotoxicity. Further investigation, including biochemical assays against specific PI3K isoforms and in vivo efficacy studies, is warranted to fully characterize the therapeutic potential of this compound. These application notes provide a robust framework for the initial high-throughput screening and evaluation of this compound and similarly acting novel chemical entities.

References

- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: Evaluation of Morpholin-4-yl(pyridin-3-yl)acetonitrile as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the evaluation of Morpholin-4-yl(pyridin-3-yl)acetonitrile as a potential kinase inhibitor. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The morpholine and pyridine moieties are present in many known kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against one or more kinases. This document outlines detailed protocols for both biochemical and cell-based assays to determine the inhibitory potency (IC50) and cellular effects of this compound. Additionally, it provides templates for data presentation and visualization of relevant signaling pathways to guide researchers in their investigation.

Introduction to Kinase Inhibition

Protein kinases play a pivotal role in signal transduction pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, regulating a multitude of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them key targets for therapeutic intervention.[2] Kinase inhibitors are small molecules that can block the activity of these enzymes, thereby modulating cellular signaling pathways and offering potential therapeutic benefits. The process of discovering and characterizing novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.[3]

Overview of this compound

While specific biological data for this compound is not extensively available in public literature, its structural motifs are of significant interest in medicinal chemistry. The morpholine ring is a common feature in many approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties.[4] Similarly, the pyridine scaffold is a privileged structure in kinase inhibitor design.[5] The combination of these two fragments in this compound warrants its investigation as a potential kinase inhibitor. Based on the prevalence of these scaffolds in known inhibitors, plausible kinase targets for this compound could include members of the PI3K/Akt/mTOR pathway, Aurora kinases, or other serine/threonine or tyrosine kinases.[6][7][8]

Data Presentation: Hypothetical Inhibitory Activity

Effective data presentation is crucial for comparing the potency and selectivity of a test compound. The following tables provide a template for summarizing the inhibitory activity of this compound against a panel of selected kinases and in cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 Values)

| Target Kinase | Compound IC50 (nM) | Positive Control IC50 (nM) |

| PI3Kα | 150 | 10 |

| mTOR | 85 | 5 |

| Akt1 | 320 | 25 |

| Aurora A | 550 | 50 |

| Aurora B | 780 | 75 |

Table 2: Cell-Based Assay Results

| Cell Line | Assay Type | Compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | Cell Proliferation | 5.2 | 0.5 |

| HCT116 | Cell Proliferation | 8.9 | 0.8 |

| HeLa | Substrate Phosphorylation (p-Akt) | 2.1 | 0.2 |

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. The following sections describe standard procedures for biochemical and cell-based kinase inhibitor assays.

Biochemical Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[9][10]

Materials:

-

Recombinant human kinases (e.g., PI3Kα, mTOR, Akt1, Aurora A, Aurora B)

-

Specific peptide substrates for each kinase

-

This compound (test compound)

-

Known kinase inhibitors (positive controls)

-

ADP-Glo™ Kinase Assay Kit (Promega)[11]

-

ATP

-

Kinase buffer (specific to each kinase)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound, a positive control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[2]

-

Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

ADP Detection:

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's instructions.[9]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

-

Cell-Based Phosphorylation Assay (ELISA)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of a specific kinase substrate within a cellular context.[1][12]

Materials:

-

Cell line expressing the target kinase and substrate (e.g., HeLa cells for Akt phosphorylation)

-

96-well cell culture plates

-

This compound (test compound)

-

Cell lysis buffer

-

ELISA plate pre-coated with a capture antibody specific for the substrate protein

-

Detection antibody specific for the phosphorylated form of the substrate[12]

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).[1]

-

Cell Lysis: Aspirate the culture medium, wash the cells once with ice-cold PBS, and add lysis buffer to each well.[1]

-

ELISA:

-

Transfer the cell lysate to the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Add the diluted phospho-specific detection antibody to each well and incubate for 1 hour.[1]

-

Wash the plate, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate and add TMB substrate solution.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Determine the effect of the inhibitor on substrate phosphorylation and calculate the IC50 value.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Caption: Experimental workflow for kinase inhibitor screening.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Conclusion

The protocols and guidelines presented in these application notes provide a solid foundation for the initial characterization of this compound as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular activity. The structured data presentation and pathway visualizations will aid in the interpretation of results and guide further drug development efforts. While the provided data is hypothetical, the methodologies are based on established and widely used techniques in the field of kinase inhibitor discovery.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 10. ulab360.com [ulab360.com]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

Application Notes and Protocols for Antimicrobial Assays of Morpholin-4-yl(pyridin-3-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: